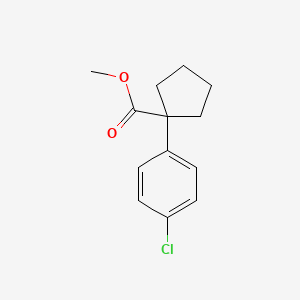

Methyl 1-(4-chlorophenyl)cyclopentanecarboxylate

Description

Significance of Aryl-Substituted Cyclopentanecarboxylates in Synthetic Chemistry

The class of compounds known as aryl-substituted cyclopentanecarboxylates holds considerable importance in synthetic organic chemistry. The cyclopentane (B165970) ring is a common structural motif in many biologically active molecules and natural products. The introduction of an aryl group, such as the 4-chlorophenyl group in the title compound, can significantly influence the molecule's steric and electronic properties, which in turn can affect its biological activity.

Aryl-substituted cyclic compounds, in general, serve as versatile intermediates for constructing more complex molecular architectures. nih.govuni-freiburg.de For instance, the presence of both the aryl and carboxylate functional groups on the cyclopentane scaffold provides multiple reactive sites for further chemical transformations. Synthetic strategies often exploit these features to build elaborate heterocyclic and carbocyclic systems. nih.gov The Favorskii rearrangement is a notable reaction for creating cyclopentanecarboxylate (B8599756) structures, demonstrating a classic method for carbon skeleton rearrangement to form five-membered rings. orgsyn.orgresearchgate.net

The strategic placement of an aryl substituent on the cyclopentane ring is a key design element in medicinal and agrochemical research. It allows chemists to explore how aromatic interactions can modulate the efficacy of a final product, such as a fungicide or pharmaceutical agent.

Overview of Research Trajectories for Methyl 1-(4-chlorophenyl)cyclopentanecarboxylate and Analogous Structures

The primary research trajectory for this compound is its application in the synthesis of agrochemicals. Specifically, it is an intermediate in the production of 5-[(4-chlorophenyl)methyl]-2,2-dimethyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol, a potent fungicide known as Metconazole. patsnap.com The synthesis involves the conversion of the carboxylate into other functional groups necessary for the final product's activity. patsnap.com

Research on analogous structures, where the 4-chlorophenyl group is a recurring feature, points towards a broader interest in compounds with potential biological activity. For example, other molecules containing the (4-chlorophenyl) moiety linked to a different chemical scaffold have been investigated as plant growth retardants. researchgate.net These compounds often work by inhibiting specific biosynthetic pathways, such as the production of gibberellins. researchgate.net

The exploration of related aryl-substituted heterocyclic compounds further underscores a research trend toward discovering new bioactive molecules. Studies on compounds like 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one and 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine indicate a continued effort to synthesize and characterize novel chemical entities with potential pharmacological applications. mdpi.commdpi.com This body of research suggests that the (4-chlorophenyl)cyclopentane core, and variations thereof, remains a subject of interest for developing new functional molecules.

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-(4-chlorophenyl)cyclopentane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO2/c1-16-12(15)13(8-2-3-9-13)10-4-6-11(14)7-5-10/h4-7H,2-3,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRZVZVCCDBEHMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCCC1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Studies of Reactions Involving Methyl 1 4 Chlorophenyl Cyclopentanecarboxylate and Its Analogs

Investigations into Reaction Pathways of Key Synthetic Transformations

The synthesis and functionalization of 1-arylcyclopentanecarboxylates involve a variety of reaction types. Mechanistic analyses of these transformations are essential for predicting outcomes and developing new synthetic methodologies.

Nucleophilic substitution reactions can occur at two primary sites in Methyl 1-(4-chlorophenyl)cyclopentanecarboxylate: the ester carbonyl carbon and the aromatic ring.

Acyl Nucleophilic Substitution: The ester moiety is susceptible to nucleophilic attack, typically proceeding through a tetrahedral intermediate. This addition-elimination mechanism is fundamental to reactions like hydrolysis (using hydroxide (B78521) ions) or transesterification (using alkoxides). The reaction is initiated by the nucleophile adding to the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. The original carbonyl π-bond is then reformed by eliminating the methoxide (B1231860) leaving group.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom on the phenyl ring can be replaced by strong nucleophiles. This process, known as the SNAr mechanism, is generally facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate. wikipedia.orgyoutube.com The reaction proceeds in two steps: addition of the nucleophile to the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, followed by the elimination of the chloride ion to restore aromaticity. libretexts.org While the cyclopentanecarboxylate (B8599756) group is not a classical strong electron-withdrawing group like a nitro group, its electronic influence can still permit this reaction under forcing conditions. youtube.comlibretexts.org

Direct nucleophilic substitution (SN1 or SN2) at the quaternary carbon of the cyclopentane (B165970) ring is sterically hindered and electronically unfavorable, making this pathway highly unlikely. wikipedia.org

The construction of the substituted cyclopentane core often relies on cascade reactions involving sequences of addition and elimination steps.

A prominent example is the N-heterocyclic carbene (NHC)-catalyzed annulation to form cyclopentene (B43876) rings. rsc.org The mechanism of this transformation is a multi-step sequence:

Breslow Intermediate Formation: The NHC catalyst adds to an α,β-unsaturated aldehyde (enal) to form a key nucleophilic species known as the Breslow intermediate.

Michael Addition: This intermediate then acts as a nucleophile in a Michael addition to an electron-deficient alkene (e.g., an enone).

Intramolecular Aldol Reaction: The resulting enolate undergoes an intramolecular aldol-type cyclization to form a five-membered ring.

Lactonization and Decarboxylation: The alkoxide formed in the previous step attacks the acyl-azolium moiety, leading to a bicyclic β-lactone intermediate and releasing the NHC catalyst. This lactone then undergoes decarboxylation (elimination of CO2) to yield the final cyclopentene product. rsc.orgrsc.org

This cascade efficiently builds the cyclopentane framework and introduces functionality through a series of well-defined addition and elimination steps. Another relevant mechanistic pathway is the Favorskii rearrangement, used to synthesize methyl cyclopentanecarboxylate from 2-chlorocyclohexanone, which involves nucleophilic addition of a base, formation of a cyclopropanone (B1606653) intermediate, and subsequent ring-opening. ed.gov

Stereochemical Control and Asymmetric Synthesis Approaches

Creating specific stereoisomers of molecules with multiple chiral centers, including the quaternary center found in this compound analogs, requires sophisticated asymmetric synthesis strategies.

The construction of polysubstituted cyclopentanes with precise stereochemical control is a significant challenge. Modern organic synthesis employs several powerful strategies to achieve this.

Domino Reactions: Organocatalytic domino reactions, such as triple Michael additions, can create multiple C-C bonds and up to six stereocenters, including a quaternary one, in a single pot with high stereoselectivity. nih.gov

[3+2] Cycloadditions: Palladium-catalyzed formal [3+2] cycloadditions between vinyl cyclopropanes and electron-poor olefins represent a powerful method for constructing functionalized cyclopentane rings. nih.gov This approach allows for the formation of multiple stereocenters in a single step. Similarly, cycloadditions with β,β-disubstituted nitroalkenes can generate heavily substituted cyclopentanes containing up to three contiguous stereocenters. nih.gov

Carbometalation: Zirconium-catalyzed enantio- and diastereoselective inter/intramolecular double carboalumination of dienes provides direct access to chiral cyclopentanes. This process generates two stereocenters, including an all-carbon quaternary center, with excellent control. nih.govresearchgate.net

These methods enable the synthesis of complex cyclopentane structures from simple starting materials with high levels of diastereo- and enantioselectivity.

Chiral catalysts are fundamental to asymmetric synthesis, guiding reactions to favor the formation of one enantiomer over the other.

Chiral N-Heterocyclic Carbenes (NHCs): Chiral NHCs are highly effective in catalyzing reactions to form asymmetric cyclopentane derivatives. By creating a chiral environment around the reactive intermediates, these catalysts can direct the formation of specific stereoisomers with high enantiomeric excess (ee). nih.govorganic-chemistry.org The specific structure of the NHC catalyst, particularly the substituents on its backbone, is critical in determining the stereochemical outcome. organic-chemistry.org

| Catalyst | Reaction Type | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| Chiral Triazolium Salt (NHC Precursor) | Intramolecular Aldol/Decarboxylation | 62 | 93 |

| Aminoindanol-derived NHC | Cycloisomerization of 1,5-dienes | Varies | >94 |

| Phenylalanine-derived NHC | Michael/Aldol/Lactonization | Good | Excellent |

Chiral Organocatalysts: Small organic molecules, such as derivatives of the amino acid proline or cinchona alkaloids, can act as highly effective chiral catalysts. For example, bifunctional thiourea (B124793) catalysts derived from cinchona alkaloids are used in intramolecular reactions to generate γ-nitroketones with a cyclopentane core, yielding cis-functionalized products with good selectivity. researchgate.netreading.ac.uk Chiral phosphoric acids have also been employed in the desymmetrization of cyclopentene-1,3-diones. rsc.org

Chiral Metal Complexes: Transition metal complexes featuring chiral ligands are widely used in asymmetric catalysis. Palladium complexes with chiral phosphine (B1218219) ligands are used in cycloaddition reactions to produce enantioenriched cyclopentanes. nih.govnih.gov Chiral zirconium complexes have proven effective for the asymmetric synthesis of cyclopentanes bearing all-carbon quaternary stereocenters. nih.govresearchgate.net

| Catalyst System | Reaction Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| Pd(0) / Chiral Trost Ligand | [3+2] Cycloaddition | 19:1 | 96 |

| (+)-Zr(NMI)₂Cl₂ | Double Carboalumination | Excellent | High |

| (DHQ)₂AQN (Cinchona Alkaloid) | Michael/Alkylation Cascade | >95:5 | 93 |

Kinetic and Thermodynamic Considerations in Reaction Design

The outcome of a chemical reaction can be governed by either kinetic or thermodynamic control. wikipedia.orgjackwestin.com In kinetically controlled reactions, the major product is the one that is formed fastest (i.e., via the pathway with the lowest activation energy). In thermodynamically controlled reactions, the major product is the most stable one, which is favored when the reaction is reversible and allowed to reach equilibrium. libretexts.orglibretexts.org

This distinction is critical in stereoselective synthesis. For instance, in the deprotonation of an unsymmetrical ketone to form an enolate, using a sterically hindered base at low temperatures favors the formation of the less substituted (kinetic) enolate. wikipedia.org The subsequent reaction of this enolate will lead to the kinetic product. Conversely, higher temperatures and longer reaction times can allow for equilibration to the more stable (thermodynamic) enolate.

A thermodynamic analysis of the synthesis of cyclopentanol (B49286) from cyclopentene provides a relevant model for the formation of cyclopentanecarboxylate analogs. researchgate.net The study calculated changes in enthalpy and free energy to predict optimal reaction conditions.

| Reaction Step | Parameter | Finding | Optimal Condition |

|---|---|---|---|

| Addition-Esterification | Temperature | Exothermic; low temperature is favorable | 333.15 K to 353.15 K |

| Molar Ratio (Acid:Cyclopentene) | Higher ratio favors product formation | 2:1 to 3:1 | |

| Transesterification | Temperature | Exothermic; low temperature is favorable | 323.15 K to 343.15 K |

| Molar Ratio (Methanol:Acetate) | Higher ratio favors product formation | 3:1 to 4:1 |

The results show that while thermodynamics favor lower temperatures for these exothermic reactions, a balance must be struck to ensure a reasonable reaction rate. researchgate.net Such analyses, often supported by computational chemistry studies that map potential energy surfaces and determine activation barriers, are invaluable for designing reaction protocols that selectively yield the desired product, whether it is the kinetic or thermodynamic isomer. doi.orgresearchgate.netmdpi.com

Computational Chemistry and Molecular Modeling Applications in the Study of Methyl 1 4 Chlorophenyl Cyclopentanecarboxylate

Theoretical Investigations of Molecular Structure and Conformation

The cyclopentane (B165970) ring is not planar and exists in puckered conformations to alleviate torsional strain. libretexts.org The two most common conformations are the "envelope," where one carbon atom is out of the plane of the other four, and the "half-chair," where two adjacent atoms are displaced in opposite directions from the plane of the other three. scribd.com For substituted cyclopentanes, the energetic balance between these forms is influenced by the steric and electronic nature of the substituents. rsc.org

In the case of Methyl 1-(4-chlorophenyl)cyclopentanecarboxylate, the presence of two bulky substituents on the same carbon atom (C1) introduces significant steric constraints. Density Functional Theory (DFT) is a robust quantum mechanical method used to perform conformational analysis. mdpi.com By systematically rotating the bonds connected to the cyclopentane ring—specifically the C1-phenyl and C1-carboxyl bonds—a potential energy surface (PES) can be generated. This process allows for the identification of local and global energy minima, which correspond to the most stable conformations of the molecule. rsc.org These calculations would likely reveal that the preferred conformation arranges the 4-chlorophenyl and methyl carboxylate groups in a way that minimizes steric hindrance, while also considering favorable orbital interactions.

Once the lowest-energy conformer is identified through conformational analysis, DFT calculations can be employed to optimize its geometry and compute a range of electronic properties. erpublications.com The optimization process fine-tunes all bond lengths, bond angles, and dihedral angles to find the precise structure at the bottom of the energy well.

Key electronic properties that can be predicted include the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The MEP map provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com

Table 1: Predicted Molecular and Electronic Properties of this compound (Hypothetical Data)

| Property | Predicted Value | Method/Basis Set |

| Dipole Moment | 2.5 Debye | B3LYP/6-311+G |

| HOMO Energy | -6.8 eV | B3LYP/6-311+G |

| LUMO Energy | -1.2 eV | B3LYP/6-311+G |

| HOMO-LUMO Gap | 5.6 eV | B3LYP/6-311+G |

| C=O Bond Length | 1.21 Å | B3LYP/6-311+G |

| C-Cl Bond Length | 1.75 Å | B3LYP/6-311+G |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping the pathways of chemical reactions, providing detailed information about transition states and intermediates that are often difficult or impossible to observe experimentally. rsc.org

A plausible synthetic route to this compound is the acid-catalyzed Fischer esterification of 1-(4-chlorophenyl)cyclopentanecarboxylic acid with methanol (B129727). Computational methods can be used to model this entire reaction mechanism. acs.orgrsc.org By calculating the Gibbs free energy of the reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. youtube.com

This profile reveals the energy barriers (activation energies) for each step of the reaction, such as the initial protonation of the carbonyl oxygen, the nucleophilic attack by methanol, proton transfer steps, and the final elimination of a water molecule. rsc.org The step with the highest energy barrier is identified as the rate-determining step of the reaction. nih.gov Such calculations can be invaluable for optimizing reaction conditions by suggesting catalysts or temperature adjustments that could lower the critical energy barriers. energyfrontier.us

Table 2: Hypothetical Energy Profile for the Fischer Esterification of 1-(4-chlorophenyl)cyclopentanecarboxylic acid

| Species | Relative Gibbs Free Energy (kcal/mol) |

| Reactants (Carboxylic Acid + Methanol) | 0.0 |

| Transition State 1 (Protonation) | +12.5 |

| Intermediate 1 (Protonated Acid) | +5.0 |

| Transition State 2 (Nucleophilic Attack) | +22.0 |

| Intermediate 2 (Tetrahedral) | +8.5 |

| Transition State 3 (Water Elimination) | +19.5 |

| Products (Ester + Water) | -5.0 |

Many chemical reactions can potentially yield multiple products, leading to questions of chemo-, regio-, and stereoselectivity. Computational modeling can effectively rationalize why one product is formed preferentially over another. acs.org Selectivity is determined by the relative energy barriers of the competing reaction pathways; the pathway with the lower activation energy will be kinetically favored and will lead to the major product. rsc.org

While this compound itself is achiral, if a related reaction involved the formation of a stereocenter, computational methods could be used to calculate the energies of the diastereomeric transition states. rsc.org The calculated energy difference between these transition states can be used to predict the enantiomeric or diastereomeric excess, providing a theoretical basis for the observed stereoselectivity. This predictive power is a cornerstone of modern catalyst design and reaction development. rsc.org

Structure-Reactivity Relationship (SRR) Studies of 1-(4-chlorophenyl)cyclopentanecarboxylate Derivatives

Structure-Reactivity Relationship (SRR) studies aim to understand how systematic changes in a molecule's structure affect its reactivity. Computational chemistry provides a framework for quantifying these relationships by correlating changes in calculated molecular properties with observed reactivity trends. acs.org

For the 1-(4-chlorophenyl)cyclopentanecarboxylate scaffold, one could computationally investigate a series of derivatives by varying the substituent on the phenyl ring (e.g., replacing chlorine with hydrogen, a methoxy (B1213986) group, or a nitro group). For each derivative, DFT calculations can determine various electronic descriptors, such as the HOMO and LUMO energies, the partial charge on the ester's carbonyl carbon, and Hammett parameters. nih.gov

These descriptors can then be correlated with experimental or predicted reactivity. For instance, in a reaction like alkaline hydrolysis of the ester, a more electron-withdrawing substituent on the phenyl ring would be expected to increase the positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. This would correlate with a lower LUMO energy and a faster reaction rate. By establishing these quantitative relationships, the reactivity of new, unsynthesized derivatives can be predicted, accelerating the discovery of compounds with desired properties. mdpi.com

Table 3: Hypothetical SRR Data for Phenyl-Substituted 1-Aryl-cyclopentanecarboxylate Derivatives

| Phenyl Substituent (X) | Hammett Constant (σ_p) | Calculated LUMO Energy (eV) | Predicted Relative Hydrolysis Rate |

| -OCH₃ | -0.27 | -1.0 | 0.5 |

| -CH₃ | -0.17 | -1.1 | 0.8 |

| -H | 0.00 | -1.15 | 1.0 |

| -Cl | +0.23 | -1.2 | 2.5 |

| -NO₂ | +0.78 | -1.8 | 15.0 |

Effects of Substituents on Chemical Reactivity

The chemical reactivity of this compound is significantly influenced by the electronic and steric properties of substituents on both the phenyl and cyclopentyl rings. Computational methods, particularly those rooted in quantum mechanics, allow for the precise calculation of molecular properties that govern this reactivity.

To quantify the impact of various substituents on the reactivity of the aromatic ring, computational chemists often calculate molecular electrostatic potential (MEP) maps and analyze frontier molecular orbitals (HOMO and LUMO). Furthermore, the Hammett equation provides an empirical framework to correlate reaction rates and equilibrium constants for reactions of substituted aromatic compounds. Although originally derived from experimental data, the Hammett parameter (σ) for a given substituent can be correlated with computationally derived electronic properties.

Illustrative Data on Substituent Effects

The following table illustrates how different substituents at the para position of the phenyl ring would be expected to alter the electronic properties and, consequently, the chemical reactivity of the molecule compared to the unsubstituted analog, 1-phenylcyclopentanecarboxylate. These values are based on established Hammett constants and general principles of physical organic chemistry.

| Substituent (at para-position) | Hammett Constant (σp) | Electronic Effect | Expected Impact on Aromatic Ring Reactivity (vs. H) |

| -OCH₃ | -0.27 | Strongly Electron-Donating | Activating |

| -CH₃ | -0.17 | Electron-Donating | Activating |

| -H | 0.00 | Neutral | Reference |

| -Cl | 0.23 | Electron-Withdrawing | Deactivating |

| -CN | 0.66 | Strongly Electron-Withdrawing | Strongly Deactivating |

| -NO₂ | 0.78 | Strongly Electron-Withdrawing | Strongly Deactivating |

This table is illustrative and based on general principles. The precise calculated effects would require specific quantum chemical computations for each analog.

Computational studies on related aryl compounds have demonstrated that such electronic effects can significantly influence reaction mechanisms and kinetics. For instance, in reactions involving the ester group, such as hydrolysis, the electron-withdrawing or -donating nature of the phenyl substituent can affect the electrophilicity of the carbonyl carbon, thereby altering the rate of nucleophilic attack.

Computational Design of Novel Analogs with Modified Chemical Properties

The computational design of novel analogs of this compound allows for the in silico exploration of chemical space before undertaking costly and time-consuming laboratory synthesis. This process typically involves a cycle of design, computational evaluation, and refinement.

The primary goal in designing new analogs is often to modify properties such as biological activity, solubility, or metabolic stability. For example, if the objective is to create a more potent analog for a specific biological target, molecular docking simulations can be employed. These simulations predict the binding affinity and orientation of a ligand within the active site of a receptor protein.

A common strategy is to perform systematic modifications to the parent structure. For this compound, this could involve:

Varying the substituent on the phenyl ring: Introducing a range of electron-donating and electron-withdrawing groups at different positions (ortho, meta, para) to modulate electronic properties and steric interactions.

Modifying the cycloalkyl ring: Expanding or contracting the cyclopentyl ring to a cyclohexyl or cyclobutyl ring, respectively, to alter the conformational properties and the orientation of the phenyl and ester groups.

Altering the ester group: Replacing the methyl ester with other esters (e.g., ethyl, tert-butyl) or with other functional groups like amides or ketones to change polarity, hydrogen bonding potential, and susceptibility to hydrolysis.

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool in this context. nih.gov QSAR models attempt to correlate computed molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) with experimentally observed biological activity. Once a statistically valid QSAR model is developed, it can be used to predict the activity of newly designed, yet unsynthesized, analogs.

Illustrative Table for Computationally Designed Analogs

The following table presents a hypothetical set of designed analogs and the properties that would be evaluated computationally to guide the selection of candidates for synthesis.

| Analog ID | Modification from Parent Compound | Key Computed Property 1 (e.g., Docking Score, kcal/mol) | Key Computed Property 2 (e.g., logP) | Rationale for Design |

| M14C-01 | Replace -Cl with -CF₃ | -8.5 | 3.8 | Enhance metabolic stability and binding affinity through strong electron withdrawal. |

| M14C-02 | Replace -Cl with -OCH₃ | -7.2 | 2.9 | Increase electron density in the phenyl ring and potentially alter binding mode. |

| M14C-03 | Replace cyclopentyl with cyclohexyl | -7.9 | 3.6 | Modify conformational flexibility and steric profile for improved receptor fit. |

| M14C-04 | Replace methyl ester with ethyl ester | -7.5 | 3.4 | Slightly increase lipophilicity and potentially alter hydrolysis rate. |

| M14C-05 | Replace methyl ester with primary amide | -8.1 | 2.1 | Introduce hydrogen bonding capability and reduce hydrolysis potential. |

This table is for illustrative purposes. The values for computed properties are hypothetical and would be determined through specific molecular modeling studies such as docking and QSAR analysis.

Through these and other computational techniques, such as density functional theory (DFT) for reactivity analysis and molecular dynamics (MD) simulations for studying conformational flexibility and binding stability, researchers can rationally design novel analogs of this compound with a higher probability of possessing the desired chemical and biological properties. nih.govnih.gov

Advanced Analytical and Spectroscopic Characterization in Academic Research for Methyl 1 4 Chlorophenyl Cyclopentanecarboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds by mapping the carbon and hydrogen frameworks.

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms within the molecule. For Methyl 1-(4-chlorophenyl)cyclopentanecarboxylate, the spectrum is anticipated to show distinct signals corresponding to the aromatic protons, the aliphatic protons of the cyclopentane (B165970) ring, and the methyl protons of the ester group.

The protons on the 4-chlorophenyl group are expected to appear as a pair of doublets in the aromatic region (typically δ 7.2-7.4 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The integration of these signals would correspond to four protons. The eight protons of the cyclopentane ring would likely appear as complex multiplets in the upfield region (approximately δ 1.6-2.7 ppm) due to their varied chemical environments and spin-spin coupling. The methyl group of the ester function is expected to present as a sharp singlet at around δ 3.6-3.7 ppm, integrating to three protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.35 | Doublet | 2H | Ar-H (ortho to Cl) |

| ~ 7.25 | Doublet | 2H | Ar-H (meta to Cl) |

| ~ 3.65 | Singlet | 3H | -O-CH₃ |

| ~ 2.5 - 2.7 | Multiplet | 4H | Cyclopentyl-H (adjacent to quaternary C) |

Note: Data are predicted based on analogous structures and standard chemical shift ranges.

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a signal for each unique carbon atom in the molecule, revealing the carbon skeleton. The spectrum for this compound would display signals for the ester carbonyl carbon, the aromatic carbons, the quaternary carbon of the cyclopentane ring, the remaining cyclopentyl carbons, and the methyl carbon.

The ester carbonyl carbon is the most deshielded, expected to appear around δ 175-177 ppm. The aromatic carbons would generate several signals in the δ 128-145 ppm range, with the carbon atom bonded to the chlorine atom showing a distinct chemical shift. The quaternary carbon of the cyclopentane ring, bonded to both the phenyl ring and the carboxyl group, would appear around δ 55-60 ppm. The methylene (B1212753) carbons of the cyclopentane ring and the methyl carbon of the ester would be found further upfield.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 176 | C =O (Ester) |

| ~ 144 | Ar-C (quaternary, attached to cyclopentyl) |

| ~ 133 | Ar-C -Cl |

| ~ 129 | Ar-C H (ortho to Cl) |

| ~ 128 | Ar-C H (meta to Cl) |

| ~ 58 | C (quaternary, cyclopentyl) |

| ~ 52 | -O-C H₃ |

| ~ 37 | C H₂ (cyclopentyl, adjacent to quaternary C) |

Note: Data are predicted based on analogous structures and standard chemical shift ranges.

Infrared (IR) Spectroscopy for Functional Group Identification and Bonding Studies

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to be dominated by absorptions corresponding to the ester and chlorophenyl functional groups. A strong, sharp absorption band between 1730-1750 cm⁻¹ is characteristic of the C=O stretching vibration of the saturated ester group. libretexts.orglibretexts.org Additionally, a strong C-O single bond stretch for the ester is expected in the 1150-1250 cm⁻¹ region.

The presence of the 4-chlorophenyl group would be indicated by several bands. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. vscht.cz Aromatic C=C in-ring stretching vibrations are expected to produce peaks in the 1450-1600 cm⁻¹ range. libretexts.orglibretexts.org A strong absorption due to the C-Cl stretch is anticipated in the fingerprint region, typically around 1090-1100 cm⁻¹.

Table 3: Expected IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~ 3100-3000 | C-H Stretch | Aromatic |

| ~ 2980-2850 | C-H Stretch | Aliphatic (Cyclopentyl, Methyl) |

| ~ 1735 | C=O Stretch | Ester |

| ~ 1600, 1490 | C=C Stretch | Aromatic Ring |

| ~ 1250-1150 | C-O Stretch | Ester |

Note: Frequencies are based on standard correlation tables.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. The molecular formula for this compound is C₁₃H₁₅ClO₂. HRMS analysis would be used to confirm this by measuring the exact mass of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺). The presence of a chlorine atom would be evident from the characteristic M+2 isotopic peak, with an intensity approximately one-third that of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

The fragmentation of esters in a mass spectrometer often involves the cleavage of bonds adjacent to the carbonyl group. libretexts.org Key fragmentation pathways for this compound could include the loss of the methoxy (B1213986) radical (•OCH₃, 31 Da) to form an acylium ion, or the loss of the carbomethoxy group (•COOCH₃, 59 Da). Fragmentation of the cyclopentyl ring is also possible. sci-hub.stlibretexts.org

Table 4: Calculated Mass Data for this compound and Key Fragments

| Species | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M]⁺ (with ³⁵Cl) | [C₁₃H₁₅³⁵ClO₂]⁺ | 238.0761 |

| [M+2]⁺ (with ³⁷Cl) | [C₁₃H₁₅³⁷ClO₂]⁺ | 240.0731 |

| [M - OCH₃]⁺ | [C₁₂H₁₂ClO]⁺ | 207.0576 |

Note: Masses are calculated theoretical values.

X-ray Crystallography for Solid-State Structural Determination (If applicable to related compounds)

While a crystal structure for this compound itself may not be readily available in the public domain, analysis of related compounds containing the 1-(4-chlorophenyl)cyclopentane moiety through single-crystal X-ray diffraction can provide valuable insights into the solid-state conformation and intermolecular interactions.

For instance, the crystal structure of 3,4-bis(4-chlorophenyl)-5,5-dimethyl-4-hydroxy-2-cyclopenten-1-one reveals the spatial arrangement of the chlorophenyl groups relative to the cyclopentane ring. researchgate.net In such structures, the bond lengths and angles within the 4-chlorophenyl group and the cyclopentane ring can be precisely determined. Furthermore, intermolecular interactions such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice, can be analyzed. These studies on analogous structures can help in understanding the preferred conformations and potential solid-state packing of this compound.

Advanced Applications of Methyl 1 4 Chlorophenyl Cyclopentanecarboxylate in Chemical Research

Role as a Versatile Synthetic Intermediate in Organic Synthesis

The structure of Methyl 1-(4-chlorophenyl)cyclopentanecarboxylate makes it a plausible candidate as a versatile intermediate in the synthesis of more complex molecules. The presence of the ester, the aromatic ring, and the cyclopentane (B165970) core offers a range of possibilities for synthetic transformations.

Building Block for Complex Molecule Construction

As a building block, this compound could be incorporated into larger molecular architectures. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to an acid chloride, amide, or other functional groups, facilitating coupling reactions. The 4-chlorophenyl group can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-heteroatom bonds.

Potential Synthetic Transformations:

| Functional Group | Potential Reaction | Resulting Structure |

| Methyl Ester | Hydrolysis | 1-(4-chlorophenyl)cyclopentanecarboxylic acid |

| Methyl Ester | Reduction | (1-(4-chlorophenyl)cyclopentyl)methanol |

| 4-Chlorophenyl | Suzuki Coupling | 1-(4-biphenyl)cyclopentanecarboxylate |

| 4-Chlorophenyl | Buchwald-Hartwig Amination | 1-(4-aminophenyl)cyclopentanecarboxylate |

Precursor for Other Functionally Substituted Cyclopentanes

The cyclopentane ring itself can be a scaffold for further functionalization. While the quaternary carbon at the 1-position is sterically hindered, reactions at other positions on the ring could be envisioned, potentially leading to a variety of substituted cyclopentane derivatives. These derivatives could be of interest in medicinal chemistry, where the cyclopentane ring is a common motif.

Exploration in Catalyst Design and Development

The structural features of this compound suggest its potential, though underexplored, application in the field of catalysis, particularly in the synthesis of specialized ligands.

Ligand Synthesis for Organometallic Catalysis

Ligands play a crucial role in determining the activity and selectivity of organometallic catalysts. By modifying the functional groups of this compound, it is conceivable to synthesize novel ligands. For instance, the ester could be converted to a phosphine-containing group, or the aromatic ring could be functionalized with coordinating atoms like nitrogen or sulfur. The rigid cyclopentyl backbone could provide a well-defined geometry for the resulting metal complexes.

Investigation of Catalyst Activity in Reactions Involving Cyclopentane Carboxylates

While there is no specific research on this, if catalysts bearing ligands derived from this molecule were developed, their activity would logically be tested in reactions relevant to their structure. This could include asymmetric transformations where the chirality introduced into the ligand could influence the stereochemical outcome of the reaction.

Contribution to the Development of Novel Synthetic Methodologies

The unique substitution pattern of this compound could make it a useful substrate for testing and developing new synthetic methods. For example, its sterically hindered quaternary center could be a challenging substrate for new C-H activation or cross-coupling reactions. Success in transforming such a molecule would demonstrate the robustness and utility of a new methodology.

Use in New Carbon-Carbon Bond Forming Reactions

The formation of new carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. This compound possesses reactive sites that could be exploited in various C-C bond-forming reactions, including Michael additions, alkylations, and cross-coupling reactions.

Michael Addition Reactions: The ester group of this compound can be used to activate the adjacent quaternary carbon, making it a potential Michael donor after enolate formation. The Michael reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a powerful tool for C-C bond formation. organic-chemistry.orgbaranlab.orgnih.gov In a hypothetical scenario, the enolate of this compound could react with various Michael acceptors, leading to the synthesis of highly functionalized cyclopentane derivatives. The reaction would proceed via the formation of a new C-C bond at the β-carbon of the acceptor. The general mechanism involves the deprotonation of the α-carbon to the ester, followed by the nucleophilic attack on the α,β-unsaturated system. researchgate.net

Alkylation Reactions: The α-carbon to the ester in this compound, being activated, is susceptible to alkylation. Following deprotonation with a suitable base to form an enolate, this nucleophile can react with various electrophiles, such as alkyl halides, to introduce new alkyl chains. This would result in the formation of more complex cyclopentane structures with a quaternary stereocenter.

Cross-Coupling Reactions: The 4-chlorophenyl group of the molecule presents a handle for transition metal-catalyzed cross-coupling reactions. nih.gov Reactions such as the Suzuki-Miyaura coupling, which forms C-C bonds between organoboron compounds and organic halides, could be employed. mdpi.comrsc.org In this context, this compound could be coupled with various boronic acids in the presence of a palladium catalyst to generate 1-aryl-cyclopentanecarboxylate derivatives with diverse substitution patterns on the aromatic ring. This approach offers a versatile method for creating a library of compounds with potentially interesting biological or material properties. The general catalytic cycle for such reactions involves oxidative addition of the aryl chloride to the palladium(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the biaryl product and regenerate the catalyst. nih.gov

A hypothetical reaction scheme for a Suzuki-Miyaura cross-coupling reaction is presented below:

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| This compound | Arylboronic acid | Palladium Complex | K₂CO₃ or K₃PO₄ | Methyl 1-(4-arylphenyl)cyclopentanecarboxylate |

Development of Greener Synthetic Routes for Related Compounds

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Developing greener synthetic routes for this compound and related compounds is an important area of research, focusing on aspects like the use of environmentally benign solvents, catalysts, and energy sources.

Use of Greener Solvents and Catalysts: Traditional organic syntheses often rely on volatile and toxic organic solvents. The development of synthetic methods in greener solvents such as water, supercritical fluids, or ionic liquids is a key objective. researchgate.net For the synthesis of related cyclopentanecarboxylates, exploring aqueous reaction conditions or solvent-free reactions could significantly improve the environmental footprint. ijcce.ac.irumb.eduijcce.ac.ir

Furthermore, the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is a central aspect of green chemistry. For instance, palladium nanoparticles supported on various materials have been shown to be effective catalysts for Suzuki-Miyaura cross-coupling reactions in aqueous media. nih.gov Applying such catalytic systems to the synthesis of 1-aryl-cyclopentanecarboxylates could lead to more sustainable processes.

Atom Economy and Energy Efficiency: Designing synthetic routes with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product, is another crucial principle of green chemistry. Catalytic reactions are often inherently more atom-economical than stoichiometric reactions.

The use of alternative energy sources like microwave irradiation can also contribute to greener syntheses. Microwave-assisted organic synthesis can often lead to shorter reaction times, higher yields, and reduced side product formation, contributing to a more energy-efficient process. umb.edu

Recent research in the broader field of organic synthesis has highlighted several eco-friendly approaches that could be adapted for the synthesis of compounds structurally related to this compound:

| Green Chemistry Approach | Application in the Synthesis of Related Compounds |

| Use of Aqueous Media | Performing cross-coupling reactions to synthesize 1-aryl-cyclopentanecarboxylates in water, reducing the need for volatile organic solvents. nih.gov |

| Heterogeneous Catalysis | Employing recyclable solid-supported catalysts for reactions such as alkylations or cross-couplings, simplifying product purification. mdpi.com |

| Microwave-Assisted Synthesis | Accelerating reaction rates and improving yields in the synthesis of the cyclopentane ring or in subsequent functionalization reactions. umb.edu |

| Biocatalysis | Utilizing enzymes for stereoselective synthesis of chiral cyclopentane derivatives, often under mild and environmentally friendly conditions. |

While direct research on this compound is not extensively documented, the principles of modern organic synthesis provide a clear framework for its potential advanced applications. Its structure is amenable to a variety of carbon-carbon bond-forming reactions, and the synthesis of this and related compounds can undoubtedly benefit from the ongoing development of greener and more sustainable chemical methodologies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing Methyl 1-(4-chlorophenyl)cyclopentanecarboxylate, and how are yields optimized?

- Answer : The compound can be synthesized via multi-step reactions, including cyclization and esterification. For example, methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride (a related intermediate) was prepared by dissolving precursors in ethyl acetate, followed by concentration under reduced pressure and filtration to achieve 80% yield . Key optimizations include solvent selection (e.g., ethyl acetate for solubility), stoichiometric control of reagents (e.g., 4-toluenesulfonate), and purification via recrystallization. Monitoring reaction progress with TLC or HPLC is critical .

Q. How is this compound characterized using spectroscopic techniques?

- Answer : ¹H-NMR (DMSO-d₆) reveals distinct signals: δ 3.82 (s, 3H, methoxy), 7.48 (d, J = 7.9 Hz, 2H, aromatic), and 2.05–1.99 (m, 2H, cyclopentane), confirming ester and chlorophenyl groups . LCMS (m/z 411 [M+H]⁺) and HPLC retention time (1.18 minutes under SMD-TFA05 conditions) provide additional validation . Comparative analysis with analogs (e.g., fluorophenyl derivatives) helps distinguish structural features .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or ester hydrolysis?

- Answer : The cyclopentane ring’s steric hindrance and electron-withdrawing chlorophenyl group influence reaction kinetics. For example, ester hydrolysis likely proceeds via base-catalyzed mechanisms, with rate dependence on solvent polarity and temperature. Computational studies (DFT) can model transition states, while experimental kinetic assays (e.g., UV-Vis monitoring of hydrolysis) quantify activation energies .

Q. How do structural modifications (e.g., substituting chlorine with fluorine) alter biological or physicochemical properties?

- Answer : Fluorine substitution (as in 1-(4-fluorophenyl)cyclopentanecarboxylic acid) increases electronegativity, enhancing metabolic stability and receptor binding in some cases . Comparative studies using SPR (surface plasmon resonance) or enzyme inhibition assays reveal differences in target affinity. For instance, chlorophenyl derivatives may exhibit stronger hydrophobic interactions than fluorophenyl analogs .

Q. How can contradictions in NMR or LCMS data between studies be resolved?

- Answer : Discrepancies may arise from solvent effects, impurities, or tautomerism. For example, DMSO-d₆ vs. CDCl₃ solvents shift proton signals due to hydrogen bonding . Cross-validating with high-resolution MS/MS or 2D NMR (e.g., HSQC, COSY) clarifies ambiguous peaks. Collaborative data-sharing platforms (e.g., PubChem) provide reference spectra for comparison .

Methodological Considerations

- Synthetic Reproducibility : Use anhydrous conditions and inert atmospheres to prevent ester hydrolysis .

- Analytical Rigor : Employ orthogonal techniques (e.g., NMR + LCMS) for purity assessment .

- Safety Protocols : Handle chlorophenyl intermediates with fume hoods and PPE due to potential toxicity (EINECS 279-552-1) .

For further details, consult synthetic protocols in EP 4374877 and structural data from PubChem .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.